molecular formula C20H22FN3O2S B11440540 Ethyl 2-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate

Ethyl 2-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate

Cat. No.: B11440540
M. Wt: 387.5 g/mol
InChI Key: UGIANEFPRRZSEP-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound with a molecular formula of C20H22FN3O2S . This compound is known for its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a benzoate ester. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

The synthesis of ETHYL 2-{[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE involves multiple steps. One common method includes the reaction of 2-fluorophenylpiperazine with ethyl 2-aminobenzoate in the presence of a carbothioylating agent . The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Chemical Reactions Analysis

ETHYL 2-{[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-{[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets in biological systems. The piperazine ring and the fluorophenyl group play crucial roles in binding to receptors or enzymes, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways are still under investigation, but it is believed that the compound can inhibit certain enzymes or receptors, resulting in its observed biological effects.

Comparison with Similar Compounds

ETHYL 2-{[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE can be compared with other similar compounds such as:

The uniqueness of ETHYL 2-{[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H22FN3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 2-[[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C20H22FN3O2S/c1-2-26-19(25)15-7-3-5-9-17(15)22-20(27)24-13-11-23(12-14-24)18-10-6-4-8-16(18)21/h3-10H,2,11-14H2,1H3,(H,22,27)

InChI Key

UGIANEFPRRZSEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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